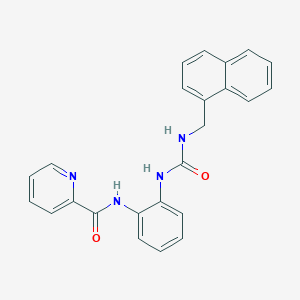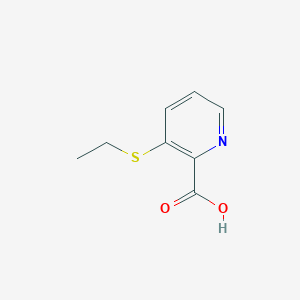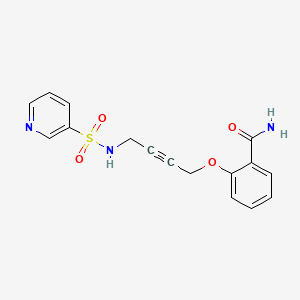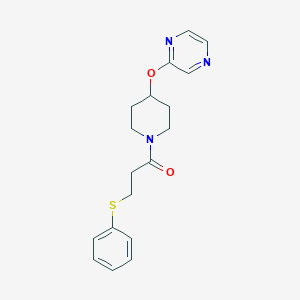![molecular formula C16H15ClN2O4 B2388236 [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 878567-39-6](/img/structure/B2388236.png)
[(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound, also known as EPMC, is a pyridine derivative that has been synthesized through a multistep reaction process.
作用機序
The mechanism of action of [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes and receptors that are involved in various biological processes. [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
[(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been shown to have various biochemical and physiological effects, depending on the application. In medicinal chemistry, [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In material science, [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been used as a building block for the synthesis of materials with unique properties, such as high thermal stability and electrical conductivity. In agricultural science, [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been studied for its potential use as a pesticide and herbicide, with promising results in controlling pests and weeds.
実験室実験の利点と制限
The advantages of using [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate in lab experiments include its high purity, stability, and versatility. [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be easily synthesized and modified to suit different applications. However, the limitations of using [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate in lab experiments include its potential toxicity and limited solubility in some solvents.
将来の方向性
There are several future directions for research on [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate and its potential as a drug candidate for various diseases. In material science, further studies are needed to explore the properties of materials synthesized using [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate and their potential applications. In agricultural science, further studies are needed to optimize the use of [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate as a pesticide and herbicide and to minimize its potential environmental impact.
In conclusion, [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound that has potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, and it has been studied for its potential as a drug candidate, building block for materials synthesis, and pesticide/herbicide. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.
合成法
The synthesis of [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves a multistep reaction process that starts with the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form 2-chloropyridine-3-carbonyl chloride. The resulting compound is then reacted with 4-ethoxyaniline to form 4-ethoxyphenyl 2-chloropyridine-3-carboxylate. Finally, the compound is treated with methyl isocyanate to form [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate. The synthesis of [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been optimized to achieve high yields and purity.
科学的研究の応用
[(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agricultural science. In medicinal chemistry, [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has shown promise as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In material science, [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been used as a building block for the synthesis of novel materials with unique properties. In agricultural science, [(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been studied for its potential use as a pesticide and herbicide.
特性
IUPAC Name |
[2-(4-ethoxyanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-2-22-12-7-5-11(6-8-12)19-14(20)10-23-16(21)13-4-3-9-18-15(13)17/h3-9H,2,10H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHBNPIIBTXLKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methoxy-3-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2388154.png)



![1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2388160.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2388162.png)

![(Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propan-2-ylprop-2-enamide](/img/structure/B2388165.png)
![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2388167.png)


![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2388171.png)
![4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2388174.png)
